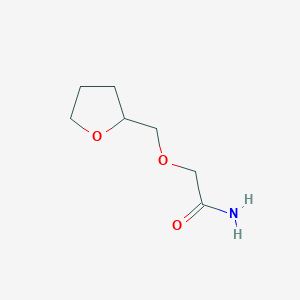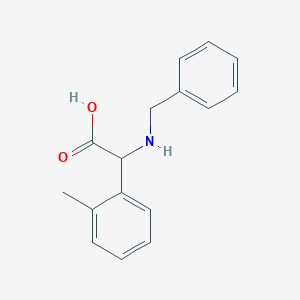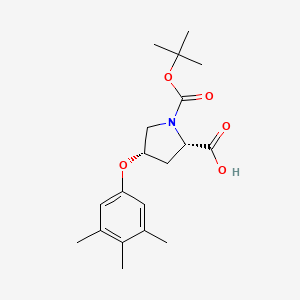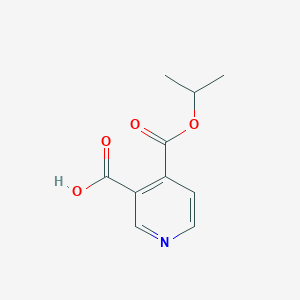![molecular formula C13H19NO3 B1464263 [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol CAS No. 1183791-31-2](/img/structure/B1464263.png)
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol
Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol, also known as DMF-4, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of many pharmaceuticals, and is used as a solvent and reactant in various chemical processes. DMF-4 has been studied extensively for its potential therapeutic applications, and its molecular structure has been elucidated in detail.
Scientific Research Applications
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol has been studied extensively for its potential therapeutic applications. It has been used as a reactant in the synthesis of various drugs, including antifungal agents, antibiotics, and antiviral agents. It has also been used as a solvent for the synthesis of various compounds, including polymers and other materials. Furthermore, it has been used as a catalyst in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticoagulants, and anti-cancer agents.
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol is not yet fully understood. It is believed that the compound acts as a catalyst in the synthesis of various pharmaceuticals, and may also be involved in the regulation of biochemical pathways in cells. It is also thought to be involved in the regulation of gene expression, as well as the regulation of protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation, as well as the regulation of protein synthesis. In addition, it has been shown to modulate the expression of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Advantages and Limitations for Lab Experiments
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol has several advantages when used in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in experiments. It is also relatively inexpensive and can be used in a wide range of applications. However, it is not soluble in water, which can limit its use in some experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in some experiments.
Future Directions
There are a number of possible future directions for the study of [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of various pharmaceuticals. Moreover, further research could be done to explore its potential as a regulator of gene expression and protein synthesis. Finally, further research could be done to explore its potential as a modulator of metabolism and its potential to affect cell growth and differentiation.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-12(10(2)17-9)13(16)14-5-3-11(8-15)4-6-14/h7,11,15H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPWOMVEVPWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)
![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)

![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)


![11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1464196.png)
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)

![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)
